molecular formula C8H7BrO2 B028259 2-Bromo-4'-hydroxyacetophenone CAS No. 2491-38-5

2-Bromo-4'-hydroxyacetophenone

Cat. No. B028259
CAS RN: 2491-38-5
M. Wt: 215.04 g/mol
InChI Key: LJYOFQHKEWTQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05623073

Procedure details

A mixture of 2-amino-1-(2-morpholinoethyl) benzimidazole (10 mmol, 2.46 g) and 4-hydroxyphenacyl bromide (10 mmol, 2.15 g) (obtained by bromination of para-hydroxyacetophenone with cupric bromide in a mixture of chloroform and ethyl acetate) is heated at reflux for 1 hour in 10 ml of dimethylformamide. After cooling, the mixture is poured into 50 ml of water and rendered alkaline with ammonium hydroxide. The resulting oil is removed and treated with water. The crystallised residue is filtered, dried, and recrystallised from ethanol.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step Two
Quantity
2.15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1N(CCN2CCOCC2)C2C=CC=CC=2N=1.[OH:19][C:20]1[CH:29]=[CH:28][C:23]([C:24](=[O:27])[CH2:25]Br)=[CH:22][CH:21]=1>C(Cl)(Cl)Cl.C(OCC)(=O)C>[OH:19][C:20]1[CH:29]=[CH:28][C:23]([C:24](=[O:27])[CH3:25])=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
2.46 g
Type
reactant
Smiles
NC1=NC2=C(N1CCN1CCOCC1)C=CC=C2
Name
Quantity
2.15 g
Type
reactant
Smiles
OC1=CC=C(C(CBr)=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.